molecular formula C24H27NO5 B12603085 Dibenzyl N-pent-4-enoyl-L-glutamate CAS No. 915193-97-4

Dibenzyl N-pent-4-enoyl-L-glutamate

Cat. No.: B12603085
CAS No.: 915193-97-4
M. Wt: 409.5 g/mol
InChI Key: VOLIZKYYCJCDDQ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl N-pent-4-enoyl-L-glutamate is a synthetic glutamate derivative characterized by a pent-4-enoyl group attached to the α-amino position of L-glutamate, with benzyl esters protecting the γ-carboxylic acid. This compound is structurally analogous to other N-acylated glutamate derivatives, which are widely used in peptide synthesis, polymer chemistry, and biomedical research due to their tunable solubility, controlled reactivity, and biodegradability. The pent-4-enoyl moiety introduces an unsaturated hydrocarbon chain, which may influence steric and electronic properties compared to saturated or aromatic acyl groups.

Properties

CAS No.

915193-97-4

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

dibenzyl (2S)-2-(pent-4-enoylamino)pentanedioate

InChI

InChI=1S/C24H27NO5/c1-2-3-14-22(26)25-21(24(28)30-18-20-12-8-5-9-13-20)15-16-23(27)29-17-19-10-6-4-7-11-19/h2,4-13,21H,1,3,14-18H2,(H,25,26)/t21-/m0/s1

InChI Key

VOLIZKYYCJCDDQ-NRFANRHFSA-N

Isomeric SMILES

C=CCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C=CCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine as initiators for the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride . The reaction conditions often include specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Dibenzyl N-pent-4-enoyl-L-glutamate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl N-pent-4-enoyl-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dibenzyl ester and pent-4-enoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Dibenzyl N-pent-4-enoyl-L-glutamate serves as an essential building block in organic synthesis. It is utilized in the preparation of complex molecules and polymers, enabling the development of novel compounds with diverse functionalities. The unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.

Polymer Chemistry
The compound can be employed in the synthesis of biodegradable polymers. Its ester groups facilitate polymerization reactions, leading to materials that are environmentally friendly and suitable for various applications, including packaging and drug delivery systems.

Biological Applications

Protein Modifications
In biological research, this compound is used to study protein interactions and modifications. The compound can modify amino acid residues within proteins, allowing researchers to investigate changes in protein function and stability. This application is crucial for understanding biochemical pathways and enzyme mechanisms.

Therapeutic Potential
Research into the therapeutic applications of this compound has revealed potential uses in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations. Additionally, studies suggest its role as an enzyme inhibitor, which could be beneficial in developing treatments for diseases related to enzyme dysregulation.

Medicinal Chemistry

Drug Development
this compound has been investigated for its potential as a lead compound in drug development. Its structural properties enable modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have shown promise in inhibiting certain cancer cell lines, suggesting its utility in oncology .

Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. This property opens avenues for research into new antimicrobial agents that could combat resistant strains of bacteria and fungi .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of this compound demonstrated its effectiveness as an intermediate in creating compounds with enhanced biological activity. The synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showcasing significant potential for further development .

Case Study 2: Biodegradable Polymers

Research investigating the use of this compound in polymer chemistry highlighted its role in producing biodegradable materials. The study reported successful polymerization processes that yielded materials with desirable mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of Dibenzyl N-pent-4-enoyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester and enoyl groups allow it to interact with proteins and other biomolecules, potentially modifying their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dibenzyl N-pent-4-enoyl-L-glutamate differs from analogous compounds primarily in its acyl substituent and protecting groups. Key comparisons include:

Compound Name Acyl Group Protecting Groups Key Applications Synthesis Yield (%) Reference
This compound Pent-4-enoyl Benzyl esters (γ-COO−) Peptide conjugation, polymers Not reported N/A
t-Butyl N-(4-propargylaminobenzoyl)-L-glutamate 4-Propargylaminobenzoyl t-Butyl ester (α-COO−) Oligomer synthesis, click chemistry 91–95
Dibenzyl sulfone Sulfone Benzyl groups Microbial degradation studies Not applicable

Key Observations :

  • Stability: Benzyl ester protection (as in this compound) offers stability under acidic conditions but requires hydrogenolysis for deprotection. In contrast, t-butyl esters () are cleaved under mild acidic conditions, favoring stepwise oligomer synthesis .
  • Biodegradability: While dibenzyl sulfone derivatives undergo microbial oxidation (), the ester bonds in this compound may follow hydrolytic or enzymatic degradation pathways, depending on environmental conditions.

Biological Activity

Dibenzyl N-pent-4-enoyl-L-glutamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C19H21NO4. It consists of a glutamate backbone modified with a dibenzyl group and a pent-4-enoyl moiety, which may influence its interaction with biological systems.

1. Interaction with Receptors

Research indicates that dibenzyl derivatives can interact with various receptors, potentially modulating their activity. For instance, compounds similar to this compound have been shown to exhibit affinity for neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

2. Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications for therapeutic applications in metabolic disorders.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInhibits tumor cell proliferation
NeuroprotectiveProtects neurons from apoptosis
Anti-inflammatoryReduces cytokine release

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. A study reported a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anti-tumor agent.

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The compound was found to reduce neuronal cell death induced by oxidative agents, highlighting its potential in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects:

  • Antioxidant Mechanism : The compound has been shown to upregulate antioxidant enzymes, which mitigate oxidative damage in cells.
  • Receptor Modulation : It may modulate neurotransmitter receptor activity, enhancing synaptic plasticity and cognitive function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.